Ethyl 8-bromoisoquinoline-3-carboxylate
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Overview
Description
Ethyl 8-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol It is an ester derivative of isoquinoline, featuring a bromine atom at the 8th position and an ethyl ester group at the 3rd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 8-bromoisoquinoline-3-carboxylic acid is then esterified using ethanol and a catalytic amount of sulfuric acid or another acid catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination and esterification processes, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The isoquinoline ring can undergo oxidation to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products
Substitution: Formation of 8-substituted isoquinoline-3-carboxylates.
Reduction: Formation of 8-bromoisoquinoline-3-methanol or 8-bromoisoquinoline.
Oxidation: Formation of quinoline-3-carboxylates.
Scientific Research Applications
Ethyl 8-bromoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 8-bromoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 8-bromoisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Ethyl isoquinoline-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoisoquinoline:
Isoquinoline-3-carboxylic acid: Lacks both the bromine atom and ester group, leading to different chemical properties and uses.
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Ethyl 8-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C11H10BrNO2
- Molecular Weight : 265.11 g/mol
The compound features a bromine atom at the 8-position of the isoquinoline ring and an ethyl ester group, which contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : Bromination of isoquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
- Esterification : The resulting 8-bromoisoquinoline-3-carboxylic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
These methods can be optimized for industrial production to ensure high yield and purity through continuous flow reactors and automated processes .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies show that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, including:
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Pseudomonas aeruginosa | 23 | 24 |
The compound's mechanism of action may involve interference with bacterial cell division proteins, such as FtsZ, which are critical for bacterial growth .
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects characterized by low IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 16.54 |
Huh7 (Liver cancer) | 5.27 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference .
The biological activity of this compound is influenced by its structural features:
- Bromine Atom : Enhances binding affinity to biological targets.
- Ester Group : Influences solubility and reactivity.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting various biochemical pathways relevant to antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited stronger antibacterial activity compared to standard antibiotics when tested against hospital-acquired infections .
- Anticancer Evaluation : Another research project evaluated the cytotoxic effects on HeLa cells, revealing that the compound showed no toxicity at concentrations up to 200 µM, indicating a favorable therapeutic index .
Properties
IUPAC Name |
ethyl 8-bromoisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBOVRQCLWCLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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